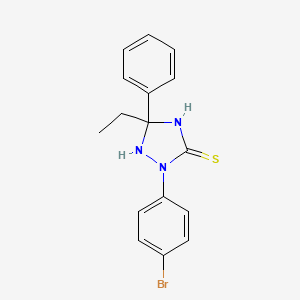![molecular formula C22H22Cl2O4 B11503272 4-chloro-6-(7-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)benzene-1,3-diol](/img/structure/B11503272.png)
4-chloro-6-(7-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6-(7-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)benzene-1,3-diol is a complex organic compound characterized by its unique spirocyclic structure. This compound features multiple functional groups, including hydroxyl, chloro, and benzene rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(7-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of chloro and hydroxyl groups via electrophilic aromatic substitution and nucleophilic substitution reactions, respectively. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(7-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the chloro groups with amines can produce amine derivatives.
Scientific Research Applications
4-chloro-6-(7-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-chloro-6-(7-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)benzene-1,3-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl and chloro groups can form hydrogen bonds and halogen bonds with proteins and enzymes, affecting their activity and function. The spirocyclic structure also allows the compound to fit into specific binding pockets, modulating biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)benzene-1,3-diol: Lacks the additional chloro group, resulting in different reactivity and biological activity.
6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)benzene-1,3-diol: Lacks both chloro groups, leading to distinct chemical properties and applications.
Uniqueness
The presence of multiple functional groups and the spirocyclic structure make 4-chloro-6-(7-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)benzene-1,3-diol unique compared to its analogs
Properties
Molecular Formula |
C22H22Cl2O4 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
4-chloro-6-(7-chloro-6-hydroxyspiro[1,2,3,9a-tetrahydrocyclopenta[b]chromene-9,1'-cyclopentane]-3a-yl)benzene-1,3-diol |
InChI |
InChI=1S/C22H22Cl2O4/c23-14-8-12(16(25)10-17(14)26)22-7-3-4-20(22)21(5-1-2-6-21)13-9-15(24)18(27)11-19(13)28-22/h8-11,20,25-27H,1-7H2 |
InChI Key |
CBWKENFMNUUSAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3CCCC3(OC4=CC(=C(C=C24)Cl)O)C5=CC(=C(C=C5O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B11503199.png)
![5-(4-chlorophenyl)-N-[2-(4-cyclohexylphenoxy)ethyl]furan-2-carboxamide](/img/structure/B11503201.png)

![ethyl 2-[({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11503218.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide](/img/structure/B11503222.png)
![4-[2-(2,4-dichlorophenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11503224.png)
![2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol](/img/structure/B11503234.png)
![N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B11503239.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(4-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11503241.png)

![(E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B11503251.png)
![6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-(3,4,5-trimethoxyphenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11503257.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11503259.png)
